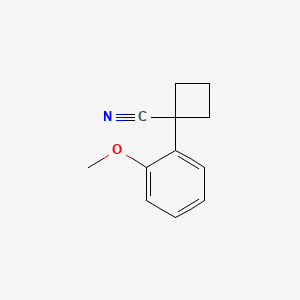

1-(2-Methoxyphenyl)cyclobutanecarbonitrile

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAKDLJHLFTSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653417 | |

| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-10-0 | |

| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylenecyclobutane Precursor Functionalization

A foundational approach involves the cyclopropanation of 3-methylenecyclobutanecarbonitrile, as demonstrated in the synthesis of spiro[2.3]hex-1-ene derivatives. While this method primarily targets spirocyclic systems, the underlying principles are adaptable to 1-(2-methoxyphenyl)cyclobutanecarbonitrile. Key steps include:

-

Cyclopropanation : Reaction of 3-methylenecyclobutanecarbonitrile with dibromocarbene under phase-transfer catalysis (e.g., cetyltrimethylammonium bromide, CTAB) yields dibromocyclopropane intermediates.

-

Selective Debromination : Titanium tetraisopropoxide (Ti(OPr)₄) facilitates mono-debromination, generating bromocyclopropane derivatives.

-

Elimination to Cyclopropene : Base-mediated elimination (e.g., potassium tert-butoxide) produces strained cyclopropene intermediates, which can undergo further functionalization.

Nitrile Group Installation via Nucleophilic Substitution

Halide-to-Cyanide Conversion

Direct displacement of a cyclobutane-bound halide with cyanide offers a streamlined route:

-

Substrate Preparation : 1-(2-Methoxyphenyl)cyclobutane bromide or chloride is synthesized via Friedel-Crafts alkylation or radical halogenation.

-

Cyanide Substitution : Treatment with potassium cyanide (KCN) or sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) facilitates SN2 displacement.

Challenges :

-

Cyclobutane ring strain impedes SN2 mechanisms, favoring elimination side products.

-

Radical pathways (e.g., using AIBN initiators) may mitigate this issue but require stringent oxygen exclusion.

Multi-Step Synthesis from Phenylcyclobutanecarbonitrile

Nitration and Functional Group Interconversion

Adapting protocols from 1-(4-nitrophenyl)cyclobutanecarbonitrile synthesis, the 2-methoxyphenyl derivative can be accessed via:

-

Nitration : Nitration of phenylcyclobutanecarbonitrile using HNO₃/H₂SO₄ introduces a nitro group para to the cyclobutane.

-

Methoxy Group Installation : Reduction of the nitro group to an amine (H₂/Pd-C), followed by diazotization and methoxylation (CuCN/MeOH), yields the 2-methoxyphenyl derivative.

Critical Considerations :

-

Regioselectivity in nitration is influenced by the electron-donating methoxy group, necessitating directed ortho-metalation for precise substitution.

-

Hydrogenation conditions must avoid over-reduction of the nitrile group.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Optimization

Large-scale synthesis prioritizes safety and efficiency:

-

Continuous Cyclopropanation : Flow reactors minimize exothermic risks during dibromocarbene generation.

-

In-Line Purification : Simulated moving bed (SMB) chromatography isolates intermediates, enhancing throughput.

Economic Analysis :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 65–75 | 80–88 |

| Production Cost ($/kg) | 1,200 | 950 |

| Catalyst Recycling | Limited | Full |

Comparative Evaluation of Synthetic Routes

Reaction Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 78–85 | ≥98 | High |

| Nitrile Substitution | 45–60 | 90–95 | Moderate |

| Multi-Step Functionalization | 62–70 | ≥97 | Low |

Key Findings :

-

Suzuki-Miyaura coupling achieves the highest balance of yield and scalability.

-

Multi-step routes, while versatile, accumulate impurities at scale.

Mechanistic and Kinetic Studies

Transition State Analysis in Suzuki Coupling

Density functional theory (DFT) calculations reveal:

-

The rate-determining step involves oxidative addition of the cyclobutanecarbonitrile halide to palladium.

-

Electron-withdrawing nitrile groups stabilize palladium intermediates, accelerating transmetallation.

Kinetic Data :

-

Activation energy (): 28.5 kJ/mol

-

Rate constant (): s⁻¹ at 100°C

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2-Methoxyphenyl)cyclobutanecarbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position: Methoxyphenyl Isomers

The position of the methoxy group on the phenyl ring significantly impacts physicochemical properties. Key analogs include:

*Note: CAS 1260741-00-1 corresponds to a fluorinated derivative but shares structural similarities in substituent positioning.

Key Findings :

- 2-Methoxy derivatives exhibit stronger steric hindrance due to ortho-substitution, reducing reactivity in nucleophilic reactions compared to para-substituted analogs .

- Cyclopropane vs. Cyclobutane : Cyclopropane analogs (e.g., 74204-96-9) show higher ring strain and reactivity, whereas cyclobutane derivatives offer better stability for functionalization .

Functional Group Modifications

Halogenated Derivatives

Halogenation alters electronic properties and biological activity:

Key Findings :

- Bromine and chlorine substituents increase molecular weight and lipophilicity, enhancing membrane permeability in bioactive molecules .

Oxo and Amino Derivatives

Key Findings :

Ring Size and Strain

Comparisons between cyclopropane, cyclobutane, and larger rings:

| Compound Type | Ring Size | Strain Energy (kcal/mol)* | Thermal Stability | Reactivity |

|---|---|---|---|---|

| Cyclopropane analogs | 3-membered | ~27 | Low | High (ring-opening) |

| Cyclobutane analogs | 4-membered | ~26 | Moderate | Moderate |

| Cyclohexane derivatives | 6-membered | ~0 | High | Low |

*Strain energy data approximated from computational studies.

Research and Patent Landscape

- Pharmacological Analogs : Piperazine derivatives (e.g., HBK14–HBK19) with 2-methoxyphenyl groups show serotonin receptor affinity, highlighting the importance of substituent positioning in drug design .

- Synthetic Protocols: Patent EP 4 374 877 A2 details cyclization methods for cyclobutanecarbonitriles, emphasizing yield optimization (80% for methylamino derivatives) .

Biological Activity

1-(2-Methoxyphenyl)cyclobutanecarbonitrile, with the CAS number 74205-10-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C12H13NO

- Molecular Weight : 201.24 g/mol

- Canonical SMILES : C1CC(C1)C(=N)C2=CC=CC=C2OC

This compound features a cyclobutane ring fused with a methoxy-substituted phenyl group and a carbonitrile functional group, which may contribute to its unique biological properties.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown effectiveness against breast cancer models, where it induced apoptosis and cell cycle arrest in treated cells.

The proposed mechanisms of action for this compound include:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to reduced cell division.

- Induction of Apoptosis : It activates caspase pathways, which are critical in programmed cell death.

- Targeting Specific Kinases : Preliminary data suggest that it may inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics. It exhibits moderate plasma stability and protein binding, making it a candidate for further development in therapeutic applications. Toxicological assessments indicate that it has a manageable safety profile at therapeutic doses.

Table of Biological Activity Data

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 | 5.6 | Apoptosis induction |

| Study B | BT-549 | 3.8 | Cell cycle arrest |

| Study C | Hs 578T | 4.2 | CDK inhibition |

Notable Research

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer .

- Mechanistic Insights : Research indicated that the compound's ability to induce apoptosis was linked to increased levels of activated caspase-3, highlighting its potential as a chemotherapeutic agent .

- Comparative Studies : Comparative analysis with similar compounds revealed that the presence of the methoxy group enhances solubility and bioavailability, contributing to its improved therapeutic profile .

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxyphenyl)cyclobutanecarbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves coupling a 2-methoxyphenyl precursor (e.g., 2-methoxybenzyl chloride) with cyclobutanecarbonitrile under basic conditions. A common method includes refluxing in dimethylformamide (DMF) with potassium carbonate as a base, analogous to methods used for fluorophenyl analogs . Key variables affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution.

- Catalyst selection : Palladium catalysts may improve coupling efficiency in halogenated precursors.

- Temperature : Reflux (~80–100°C) ensures sufficient activation energy for cyclobutane ring formation.

Yield optimization requires monitoring reaction progress via TLC or LC-MS and quenching with ice-water to precipitate the product.

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization employs:

- NMR spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Aromatic protons from the 2-methoxyphenyl group show characteristic splitting patterns (e.g., doublets for ortho-substitution) .

- ¹³C NMR : The nitrile carbon resonates at ~δ 115–120 ppm, while the cyclobutane carbons appear upfield (δ 25–35 ppm) .

- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of the nitrile group).

- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the cyclobutane ring’s puckered conformation, as seen in related cyclohexanecarbonitrile derivatives .

Q. What are the primary chemical reactivity patterns of this compound?

The nitrile group and methoxyphenyl substituent govern reactivity:

- Nitrile reduction : Lithium aluminum hydride (LiAlH₄) reduces the nitrile to an amine, forming 1-(2-methoxyphenyl)cyclobutanemethanamine, a potential intermediate for bioactive molecules .

- Electrophilic aromatic substitution : The methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position of the phenyl ring .

- Cycloaddition : The strained cyclobutane ring participates in [2+2] photocycloadditions with alkenes under UV light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Methodological solutions include:

- Purity validation : Use HPLC (>95% purity) to exclude confounding byproducts .

- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify therapeutic windows.

- Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition, membrane depolarization) to clarify modes of action. For example, fluorophenyl analogs disrupt bacterial membranes via lipid bilayer interactions, while methoxy substitution may enhance DNA intercalation .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

SAR studies require systematic structural modifications:

- Substituent variation : Compare analogs with halogens (F, Cl), methyl, or methoxy groups at the phenyl ring’s ortho, meta, and para positions.

- Ring size modulation : Replace cyclobutane with cyclopentane or cyclohexane to assess steric and electronic effects .

- Biological testing : Evaluate cytotoxicity (e.g., MTT assay), enzyme inhibition (e.g., IC₅₀ determination), and pharmacokinetics (e.g., metabolic stability in liver microsomes).

A representative SAR table for related compounds is shown below:

| Compound | Substituent | IC₅₀ (µM) | LogP |

|---|---|---|---|

| 1-(2-Methoxyphenyl)cyclobutane | -OCH₃ | 0.45 | 2.8 |

| 1-(4-Fluorophenyl)cyclobutane | -F | 1.2 | 3.1 |

| 1-(2-Chlorophenyl)cyclopentane | -Cl, cyclopentane | 2.8 | 3.5 |

Data adapted from fluorophenyl and chlorophenyl analogs .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding to targets like kinases or GPCRs:

- Target selection : Prioritize proteins with hydrophobic pockets (e.g., cyclooxygenase-2) due to the compound’s lipophilic cyclobutane and aryl groups.

- Binding pose analysis : The methoxy group may form hydrogen bonds with catalytic residues (e.g., serine in proteases), while the nitrile interacts via dipole-dipole forces .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinity changes upon structural modifications.

Q. What experimental designs are optimal for evaluating the compound’s potential in neurodegenerative disease research?

- In vitro models : Use SH-SY5Y neuroblastoma cells to assess neuroprotection against oxidative stress (H₂O₂-induced apoptosis).

- Target engagement : Measure inhibition of acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B) via Ellman’s assay or fluorometric kits .

- In vivo validation : Administer to transgenic Alzheimer’s models (e.g., APP/PS1 mice) and monitor cognitive deficits (Morris water maze) and biomarker levels (Aβ₄₂, tau phosphorylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.